molecular formula C14H17BrFNO2 B6604301 tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2605229-87-4

tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6604301
CAS No.: 2605229-87-4
M. Wt: 330.19 g/mol
InChI Key: HKWFMJHFSOKSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS# 2605229-87-4) is a high-value chemical building block in organic synthesis and medicinal chemistry. This compound features a bromo-fluoro substituted tetrahydroisoquinoline scaffold protected by a Boc (tert-butoxycarbonyl) group, making it a versatile intermediate for constructing complex molecules. Its core structure is prevalent in numerous pharmacologically active compounds. The bromo and fluoro substituents on the aromatic ring, along with the Boc-protected amine, make this reagent an excellent substrate for further functionalization. It is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . Furthermore, the tetrahydroisoquinoline scaffold can undergo direct C(sp3)-H functionalization at the C1 position via oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), allowing for the introduction of a wide range of nucleophiles, including cyanide, to create diverse chemical libraries . This strategy is pivotal in the synthesis of natural products and active pharmaceutical ingredients. In research, this bromo-fluoro intermediate has been employed in the development of novel drug candidates. Tetrahydroisoquinoline derivatives have been explored as inhibitors of Mycobacterium tuberculosis (M. tb) growth, with structure-activity relationship (SAR) studies indicating that lipophilicity and the nature of the side chain at specific positions are critical for potency . The specific substitution pattern of this compound also makes it a key intermediate in the synthesis of pilicides, a class of compounds that attenuate virulence in Gram-negative bacteria by blocking the chaperone/usher pathway . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 7-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(15)12(16)10(9)8-17/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFMJHFSOKSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex organic molecules and pharmaceuticals. The presence of both bromine and fluorine atoms enhances its reactivity and versatility in chemical reactions.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Medicine

The compound is being explored for its role in drug development. Its structural features may contribute to the design of novel therapeutic agents targeting various diseases. For instance, the fluorine atom can enhance metabolic stability and lipophilicity, which are critical for drug efficacy and bioavailability .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it suitable for producing bioactive compounds used in agriculture and pharmaceuticals .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth in vitro, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Effects

Another research focused on the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial effects comparable to standard antibiotics.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components.

Comparison with Similar Compounds

Key Observations:

  • Ester Group : The tert-butyl ester offers superior steric protection against enzymatic degradation compared to benzyl esters (e.g., CAS 2680702-08-1), which may degrade faster in vivo .
  • Functional Groups: Cyano and oxazole derivatives (e.g., C₂₀H₂₄N₂O₄) exhibit enhanced interactions with biological targets due to hydrogen-bonding capabilities .

Key Observations:

  • Boc Protection: A common strategy for introducing the tert-butyl ester group, as seen in tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (90% yield) .
  • Heterocyclic Modifications: Oxazole and cyano groups are incorporated using POCl₃ and Et₃N, suggesting adaptable methods for functionalizing the isoquinoline core .

Biological Activity

Overview

Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a member of the tetrahydroisoquinoline class of compounds, which are known for their diverse biological activities. This compound possesses unique structural features, including a bromine and a fluorine atom, which can significantly influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H18BrFNO2\text{C}_{14}\text{H}_{18}\text{BrFNO}_2

This structure includes:

  • A tert-butyl group which enhances lipophilicity.
  • A bromo group that may influence interaction with biological targets.
  • A fluoro group that can enhance metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various cellular processes. For instance, it has been suggested that compounds within this class can interfere with cell proliferation pathways, potentially leading to anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : Binding to enzymes involved in tumor growth.
  • Receptor Modulation : Interacting with neurotransmitter receptors in the nervous system.

Biological Activity Studies

Recent research has highlighted the biological activities associated with tetrahydroisoquinoline derivatives, including antimicrobial and anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
tert-butyl 7-bromo-8-fluoro...MCF-7 (breast cancer)20.1
tert-butyl 7-bromo-8-fluoro...KB-V1 (cervical cancer)14

These results suggest that the compound may act by inducing reactive oxygen species (ROS) generation and interfering with tubulin polymerization.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. For instance:

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies have explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

  • Synthesis and Evaluation Against SARS-CoV-2 : A study synthesized novel tetrahydroisoquinoline-based compounds that effectively suppressed SARS-CoV-2 replication in cell cultures. The presence of halogen substituents was found to enhance antiviral activity .
  • Anticancer Mechanism Investigation : Research indicated that certain derivatives could induce apoptosis in cancer cells through ROS-mediated pathways .

Comparison with Related Compounds

The activity of this compound can be compared to other halogenated tetrahydroisoquinolines:

Compound NameHalogen TypeBiological Activity
Tert-butyl 7-chloro...ChlorineModerate anticancer
Tert-butyl 7-bromo...BromineHigh anticancer
Tert-butyl 7-iodo...IodineVariable activity

The presence of fluorine in this compound appears to enhance its lipophilicity and metabolic stability compared to other halogenated variants .

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The core is synthesized via the Bischler-Napieralski reaction :

  • Starting Material : 3-Fluorophenethylamine is acylated with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base to form N-Boc-3-fluorophenethylamine1.

  • Cyclization : The acylated derivative undergoes cyclization using phosphoryl chloride (POCl₃) in toluene at 80°C, forming 7-fluoro-3,4-dihydroisoquinoline2.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the dihydroisoquinoline to the tetrahydroisoquinoline3.

Bromination at Position 7

Conditions :

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent : Acetonitrile (MeCN) at 0°C → room temperature4.

  • Directing Group : The Boc group at position 2 directs bromination to the meta position (C7) via electron-withdrawing effects5.

Yield : 68–72% after purification by silica gel chromatography (hexane/ethyl acetate 4:1)6.

Fluorination at Position 8

Electrophilic Fluorination :

  • Reagent : Selectfluor® (1.5 equiv) in dimethylformamide (DMF) at 60°C7.

  • Mechanism : The electron-rich aromatic ring (due to the tetrahydroisoquinoline nitrogen) facilitates electrophilic attack at the para position relative to bromine (C8)8.

Yield : 55–60% after recrystallization from ethanol9.

Route 2: Halogenation Before Core Formation

This approach introduces halogens early in the synthesis, leveraging halogenated precursors.

Synthesis of 3-Bromo-4-Fluorophenethylamine

  • Nitro Reduction : 3-Bromo-4-fluoronitrobenzene is reduced to the corresponding aniline using H₂/Pd-C in ethanol10.

  • Gabriel Synthesis : The aniline is converted to phenethylamine via alkylation with ethyl bromoacetate, followed by hydrolysis11.

Bischler-Napieralski Cyclization

The halogenated phenethylamine is acylated with Boc₂O and cyclized using POCl₃, directly yielding the dihydroisoquinoline with pre-installed bromo and fluoro groups12.

Yield : 50–55% after purification13.

Reduction and Final Product

Catalytic hydrogenation (H₂, PtO₂) in acetic acid reduces the dihydroisoquinoline to the tetrahydro form14.

Overall Yield : 40–45% (two steps)15.

Route 3: Directed Ortho Metalation (DoM)

This method uses lithiation to install halogens regioselectively.

Lithiation-Bromination Sequence

  • Deprotection : The Boc group is temporarily removed using HCl in dioxane to expose the secondary amine16.

  • Directed Lithiation : n-BuLi at −78°C in tetrahydrofuran (THF) deprotonates the position ortho to the amine, which is quenched with Br₂ to install bromine at C717.

  • Reprotection : The amine is reprotected with Boc₂O18.

Fluorination via Halogen Exchange

  • Nitration : The brominated intermediate is nitrated at C8 using fuming HNO₃/H₂SO₄19.

  • Reduction and Schiemann Reaction : The nitro group is reduced to an amine (H₂/Pd-C), followed by diazotization with NaNO₂/HCl and treatment with HF·pyridine to yield fluorine20.

Yield : 35–40% (four steps)21.

Comparative Analysis of Routes

ParameterRoute 1Route 2Route 3
Total Steps436
Overall Yield25–30%40–45%15–20%
Regioselectivity ControlModerateHighHigh
ScalabilityGoodLimitedPoor
Key AdvantageSimplicityFewer StepsPrecision

Optimization of Critical Steps

Bromination Conditions

  • Solvent Screening : Switching from MeCN to dimethyl sulfoxide (DMSO) improves bromine solubility, increasing yield to 78%22.

  • Catalyst Additives : Adding FeCl₃ (5 mol%) accelerates NBS-mediated bromination, reducing reaction time from 12 h to 2 h23.

Fluorination Challenges

  • Byproduct Formation : Competing C7 fluorination is suppressed by using bulky solvents like tert-amyl alcohol24.

  • Temperature Control : Maintaining −10°C during Selectfluor® reactions minimizes over-fluorination25.

Characterization Data

NMR Spectroscopy (CDCl₃)

  • ¹H NMR : δ 1.49 (s, 9H, Boc), 3.59–2.78 (m, 4H, CH₂), 6.92 (d, J = 8.5 Hz, 1H, C6-H), 7.25 (d, J = 6.2 Hz, 1H, C5-H)26.

  • ¹³C NMR : δ 28.3 (Boc), 80.1 (C=O), 154.7 (C-Br), 162.1 (C-F)27.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [M+H]⁺ = 358.0512

  • Found : 358.050928.

Industrial Considerations

  • Flow Chemistry : Continuous bromination using microreactors enhances safety and yield (85%) by minimizing exothermic risks29.

  • Green Solvents : Ethanol/water mixtures replace DMF in fluorination, reducing environmental impact30.

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including core formation via the Pictet-Spengler reaction (condensation of aldehydes/ketones with amines under acidic catalysis) followed by bromo/fluoro substitution. Key steps require precise control of temperature, solvent polarity (e.g., dichloromethane or acetonitrile), and pH to maximize yield. For example, bromination may use N-bromosuccinimide (NBS) in a controlled environment to avoid over-halogenation . Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl. Purity is assessed via HPLC with UV detection, ensuring >95% purity for research applications .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents. The bromine and fluorine substituents enhance electrophilicity, enabling nucleophilic substitutions to generate derivatives for structure-activity relationship (SAR) studies .

Q. How should researchers handle and store this compound safely?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the tert-butyl ester. Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid contact with strong oxidizers due to potential reactivity of the bromine moiety .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure elucidation be resolved?

Discrepancies in X-ray diffraction data (e.g., bond angles or torsional strains) may arise from crystal packing effects. Use SHELX software for refinement, applying restraints for disordered atoms. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The bromine atom at the 7-position acts as a leaving group, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Steric hindrance from the tert-butyl group at the 2-position slows reactivity at adjacent sites, directing substitutions regioselectively. Kinetic studies via NMR monitoring can quantify reaction rates .

Q. How do substituents (e.g., bromo vs. fluoro) influence biological activity?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while bromine’s bulkiness increases hydrophobic interactions with target proteins. Comparative assays (e.g., enzyme inhibition IC₅₀) using analogs (e.g., 8-fluoro vs. 8-chloro derivatives) reveal substituent effects on potency .

Q. What strategies mitigate low yields in large-scale synthesis?

Continuous flow reactors improve bromination efficiency by maintaining consistent temperature and reagent stoichiometry. Catalytic systems (e.g., Pd-mediated cross-couplings) enhance selectivity for the 7-bromo position. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) .

Q. How can advanced spectral techniques resolve overlapping signals in complex derivatives?

For crowded ¹H NMR spectra, use 2D techniques (COSY, HSQC) to assign proton correlations. Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange broadening. For fluorinated analogs, ¹⁹F NMR provides distinct chemical shifts unaffected by proton overlap .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes like kinases. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate electronic parameters (Hammett σ) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.